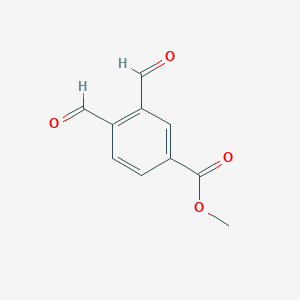![molecular formula C9H8Cl3N3 B1433367 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride CAS No. 1803562-23-3](/img/structure/B1433367.png)
1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride
説明
“1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 1803562-23-3 . It has a molecular weight of 264.54 . The IUPAC name for this compound is 1-(5-chloro-2-(chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2N3.ClH/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14;/h1-3,5-6H,4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Triazole Derivatives in Drug Discovery
Triazoles are crucial in developing new drugs because of their structural versatility, allowing for a broad range of biological activities. Research efforts have identified triazole derivatives as potential candidates for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumor, and antiviral properties, as well as activity against neglected diseases. The synthesis and evaluation of these compounds target various biological activities, highlighting the importance of discovering efficient preparation methods that consider sustainability and green chemistry principles (Ferreira et al., 2013).
Advances in Synthesis Methods
Significant advances in synthetic methods for triazole derivatives, including eco-friendly procedures, have been made. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a notable method for synthesizing triazole derivatives, offering advantages like high yields, selectivity, and application in drug development. Recent research emphasizes developing eco-friendly CuAAC procedures, highlighting innovations in catalysts and synthesis methodologies that could be applied to a wide range of triazole derivatives, including 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride (de Souza et al., 2019).
Potential Applications Beyond Pharmacology
While triazole derivatives are extensively studied for their pharmaceutical applications, their utility extends to other fields as well. For example, triazole compounds have been explored for their corrosion inhibition properties, offering a promising avenue for protecting metal surfaces in various industrial applications. The development of 1,2,3-triazole derivatives as corrosion inhibitors for metals like steel, copper, and aluminum highlights their potential in creating environmentally friendly and efficient corrosion protection strategies (Hrimla et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14;/h1-3,5-6H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXFQBMMHSKOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





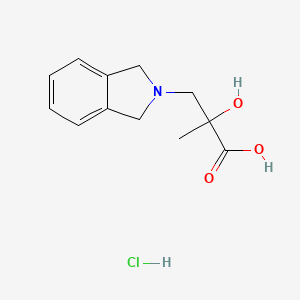
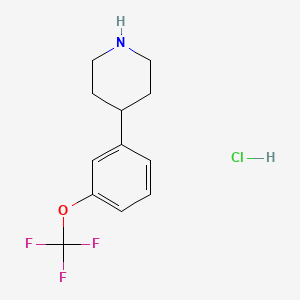
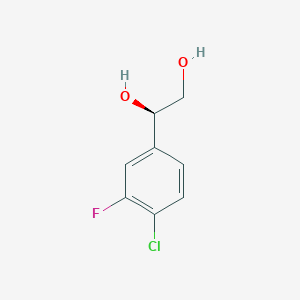

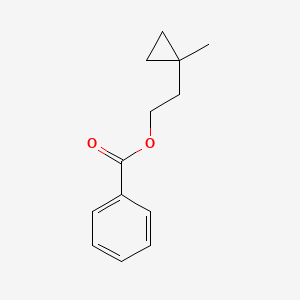
![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

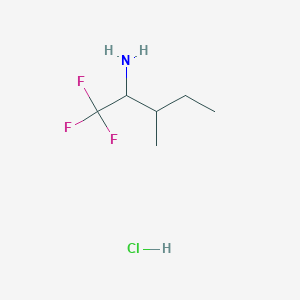

![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
